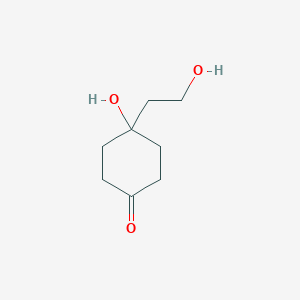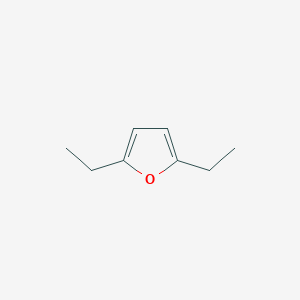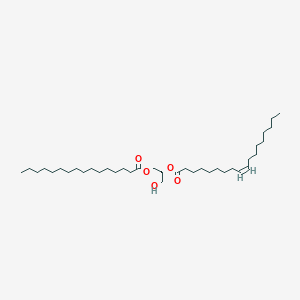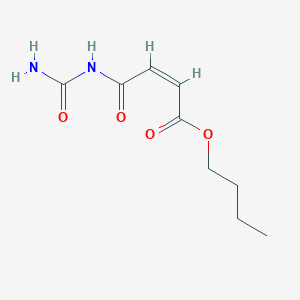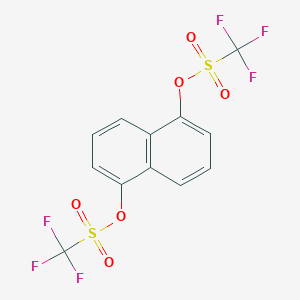
1,5-Naphthalenebis(trifluoromethanesulfonate)
Übersicht
Beschreibung
1,5-Naphthalenebis(trifluoromethanesulfonate), also known as 1,5-naphthaleneditriflate, is a chemical compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.3 . It is a solid substance that is white to almost white in color .
Molecular Structure Analysis
The molecular structure of 1,5-Naphthalenebis(trifluoromethanesulfonate) consists of a naphthalene core with two trifluoromethanesulfonate groups attached at the 1 and 5 positions .Physical And Chemical Properties Analysis
1,5-Naphthalenebis(trifluoromethanesulfonate) is a solid at room temperature . It has a molecular weight of 424.3 . The compound is sensitive to moisture .Wissenschaftliche Forschungsanwendungen
Geothermal Tracer Applications
1,5-Naphthalenebis(trifluoromethanesulfonate) and related compounds have been evaluated as tracers in geothermal reservoirs. Their thermal stability makes them suitable for use in high-temperature environments, such as those found in geothermal reservoirs. These compounds can endure temperatures up to 310°C, and some even up to 350°C, making them effective for tracking and analyzing geothermal activity (Rose, Benoit, & Kilbourn, 2001).
Chemical Reaction Studies
The compound has been used in various chemical reaction studies. For example, its interaction with naphthalene under certain conditions results in a complex mixture of products. This demonstrates its reactivity and usefulness in studying complex chemical reactions (Launikonis, Sasse, & Willing, 1993).
Catalysis and Organic Synthesis
It has been utilized in catalysis and organic synthesis. For instance, its role in accelerating isomerization reactions in the presence of certain hydrocarbons is significant. This illustrates its potential in facilitating and modifying chemical reactions, which is valuable in synthetic chemistry (Farcasiu & Smith, 1989).
Material Science
In material science, 1,5-Naphthalenebis(trifluoromethanesulfonate) has been used in the preparation of synthetic carbons. The compound's structure and properties are exploited to create carbons with specific characteristics, such as varying micropore structures. This application is crucial in developing materials with tailored properties for specific uses (Putyera, Bandosz, Jagieo, & Schwarz, 1996).
Environmental Science
The breakdown kinetics and stability of 1,5-Naphthalenebis(trifluoromethanesulfonate) in geothermal conditions have been studied. Understanding its degradation under environmental conditions is essential for assessing its impact on ecosystems, particularly in geothermal applications (Sajkowski, Seward, Mountain, & Marynowski, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
[5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-1-3-7-8(9)4-2-6-10(7)24-26(21,22)12(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHGSECJTKJJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C(=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566376 | |
| Record name | Naphthalene-1,5-diyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthalenebis(trifluoromethanesulfonate) | |
CAS RN |
152873-79-5 | |
| Record name | Naphthalene-1,5-diyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Naphthalenebis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)
![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)
![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)


